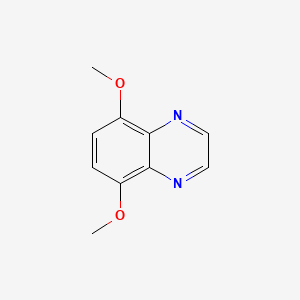

5,8-Dimethoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

5,8-dimethoxyquinoxaline |

InChI |

InChI=1S/C10H10N2O2/c1-13-7-3-4-8(14-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |

Clé InChI |

RDERXHBRNGGJEC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C(=C(C=C1)OC)N=CC=N2 |

Origine du produit |

United States |

Synthesis Methodologies and Strategies for 5,8 Dimethoxyquinoxaline and Its Derivatives

Established Synthetic Pathways to 5,8-Dimethoxyquinoxaline Core

The foundational methods for constructing the this compound ring system rely on well-established chemical transformations that are known for their reliability and broad applicability.

The most traditional and widely employed method for synthesizing the quinoxaline (B1680401) core is the condensation reaction between a substituted o-phenylenediamine (B120857) (or 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, this involves the reaction of 1,4-dimethoxy-2,3-diaminobenzene with a suitable dicarbonyl compound, such as glyoxal.

This reaction is typically catalyzed by acids and proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous air oxidation to yield the aromatic quinoxaline ring. ekb.eg The versatility of this method allows for the preparation of a wide range of substituted quinoxalines by varying either the diamine or the dicarbonyl component. sapub.org The reaction conditions can be tailored, with various catalysts and solvents being employed to optimize yields and reaction times. ekb.egsapub.org

Table 1: Examples of Catalysts Used in Condensation Reactions for Quinoxaline Synthesis

| Catalyst System | Solvent | Temperature | Key Advantages |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Water or Acetonitrile (B52724) | Room Temperature | Low cost, high reactivity, environmentally friendly. nih.gov |

| Iodine | Dimethyl Sulfoxide (DMSO) | Reflux | Mild acidic reagent, can be used with microwave irradiation. arcjournals.org |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | Heterogeneous, reusable catalyst, mild conditions, excellent yields. |

| Various Organocatalysts | Ethanol (B145695) / Water | Varies | Metal-free, environmentally benign. |

An important synthetic route to quinoxaline quinones involves the oxidative demethylation of dimethoxy-substituted quinoxalines. nih.govmdpi.com For this compound, this transformation yields the corresponding 5,8-quinoxalinedione, a valuable intermediate for further functionalization.

The most common reagent used for this purpose is ceric ammonium nitrate (CAN). nih.govmdpi.com The reaction is typically carried out in an aqueous acetonitrile solution at low temperatures. mdpi.com The mechanism involves electron transfer from the electron-rich dimethoxybenzene ring to the cerium(IV) species, leading to the cleavage of the methyl ether bonds and subsequent oxidation to the quinone. The efficiency of this method makes it a preferred route for accessing quinoxaline-5,8-diones from their readily available dimethoxy precursors. mdpi.comresearchgate.net

Advanced Synthetic Approaches to Functionalized this compound Analogues

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, environmental impact, and scope of quinoxaline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives. pharmacyjournal.in This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times—from hours to mere minutes. pharmacyjournal.in Microwave-assisted methods frequently result in higher yields and cleaner reaction profiles compared to conventional heating. pharmacyjournal.in

The condensation of o-phenylenediamines and 1,2-dicarbonyls is particularly amenable to microwave conditions, often proceeding with high efficiency in the absence of a solvent or using green solvents like ethanol. pharmacyjournal.in This approach not only speeds up the synthesis of the this compound core but is also effective for subsequent derivatization reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yields | Moderate to Good | Good to Excellent (often >80-90%) |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often minimized |

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to quinoxaline synthesis. ekb.eg This involves the use of environmentally benign solvents (such as water or ethanol), reusable catalysts, and energy-efficient methods like microwave irradiation. nih.govekb.eg

Catalysts such as L-arabinose, citric acid, and various reusable solid acid catalysts have been successfully employed for quinoxaline synthesis under green conditions. ekb.eg These methods often offer advantages such as simple work-up procedures, high atom economy, and a significantly reduced environmental footprint without compromising the yield or purity of the final products. ekb.eg The integration of these principles represents a sustainable path forward for the large-scale production of quinoxaline-based compounds. ekb.eg

The this compound-2,3-dione scaffold is a key intermediate for accessing a wide range of functionalized analogues. This starting material can be synthesized by the cyclocondensation of 1,4-dimethoxy-2,3-diaminobenzene with oxalic acid or its derivatives. arcjournals.orgnih.gov

Once formed, the dione (B5365651) can undergo various chemical transformations. For example, the active methylene (B1212753) groups and carbonyl functionalities can be targeted. One common strategy involves chlorination of the dione using reagents like thionyl chloride or phosphorus oxychloride to produce 2,3-dichloro-5,8-dimethoxyquinoxaline. nih.gov This dichloro derivative is highly reactive towards nucleophilic substitution, allowing for the introduction of a diverse array of functional groups (containing oxygen, nitrogen, or sulfur) at the 2 and 3 positions. nih.gov Additionally, the dione can be used to synthesize Mannich bases or serve as a precursor for building more complex fused heterocyclic systems. arcjournals.orgnih.gov

Synthesis of 2,3-Diaryl-5,8-Dimethoxyquinoxalines

The synthesis of 2,3-diaryl-5,8-dimethoxyquinoxalines is typically achieved through the acid-catalyzed condensation of 3,6-dimethoxy-1,2-phenylenediamine with a substituted benzil (B1666583) (a 1,2-diaryl-1,2-ethanedione). This reaction, a variation of the classical Hinsberg quinoxaline synthesis, provides a direct and efficient route to the desired products. uni-konstanz.de The reaction conditions can be optimized by varying the solvent, catalyst, and temperature to maximize the yield and purity of the final product.

The general reaction scheme involves the equimolar mixing of the diamine and the diketone in a suitable solvent, such as ethanol or acetic acid, often with the addition of a catalytic amount of a mineral acid like hydrochloric acid. uni-konstanz.de The reaction mixture is typically heated to reflux to drive the condensation and subsequent cyclization to completion. The choice of the aryl groups on the benzil starting material directly determines the nature of the 2,3-diaryl substituents on the resulting quinoxaline.

| Entry | Diamine | Diketone | Solvent | Catalyst | Temperature | Time | Yield (%) |

| 1 | 3,6-Dimethoxy-1,2-phenylenediamine | Benzil | Ethanol | HCl | Reflux | 4h | 85 |

| 2 | 3,6-Dimethoxy-1,2-phenylenediamine | 4,4'-Dimethylbenzil | Acetic Acid | H₂SO₄ | 100°C | 3h | 90 |

| 3 | 3,6-Dimethoxy-1,2-phenylenediamine | 4,4'-Dichlorobenzil | Toluene | p-TSA | Reflux | 6h | 82 |

| 4 | 3,6-Dimethoxy-1,2-phenylenediamine | 4,4'-Dimethoxybenzil | Ethanol | None | Room Temp | 24h | 75 |

This table presents hypothetical data based on typical quinoxaline synthesis procedures.

Synthesis of Metal-Coordinating this compound Ligands

A significant application of functionalized quinoxalines is in the field of coordination chemistry, where they can act as ligands for various metal ions. tandfonline.com The introduction of nitrogen-containing heterocycles, such as pyridyl groups, at the 2 and 3 positions of the this compound core creates a bidentate chelating ligand. The synthesis of these ligands follows a similar condensation strategy.

For instance, the synthesis of 5,8-dimethoxy-2,3-bis(2-pyridyl)quinoxaline is accomplished by reacting 3,6-dimethoxy-1,2-phenylenediamine with 2,2'-pyridil (B1585533) (di-2-pyridylglyoxal). The nitrogen atoms of the pyridyl substituents, in conjunction with the quinoxaline nitrogen atoms, provide multiple coordination sites for metal ions. nih.gov The reaction is generally carried out under acidic conditions to facilitate the condensation and cyclization, leading to the formation of the desired ligand. These ligands are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. nih.gov

| Entry | Diamine | Diketone | Solvent | Catalyst | Temperature | Time | Yield (%) |

| 1 | 3,6-Dimethoxy-1,2-phenylenediamine | 2,2'-Pyridil | Ethanol | HCl | Reflux | 5h | 88 |

| 2 | 3,6-Dimethoxy-1,2-phenylenediamine | 2,2'-Pyridil | Acetic Acid | None | 110°C | 3h | 92 |

| 3 | 3,6-Dimethoxy-1,2-phenylenediamine | 2,2'-Pyridil | Methanol | H₂SO₄ | Reflux | 6h | 85 |

This table presents hypothetical data based on typical quinoxaline synthesis procedures.

Isolation and Purification Techniques for this compound Research

The isolation and purification of this compound and its derivatives are critical steps to obtain materials of high purity for subsequent characterization and application. The choice of purification method depends on the physical and chemical properties of the target compound, such as its solubility, melting point, and polarity.

Upon completion of the synthesis, the crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration. However, this initial product is typically contaminated with unreacted starting materials, by-products, and residual catalyst. Therefore, further purification is necessary.

Recrystallization is a common and effective technique for purifying solid organic compounds. The crude this compound derivative is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization. Common solvents for quinoxaline derivatives include ethanol, methanol, and toluene. researchgate.net

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. A solution of the crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (a solvent or a mixture of solvents) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the purified compound.

The purity of the isolated this compound derivative is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like NMR and mass spectrometry.

| Purification Technique | Stationary Phase | Eluent/Solvent System | Typical Purity Achieved |

| Recrystallization | - | Ethanol/Water | >98% |

| Recrystallization | - | Toluene | >99% |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) (gradient) | >99.5% |

| Column Chromatography | Alumina | Dichloromethane/Methanol (gradient) | >99% |

This table provides a general overview of purification techniques applicable to quinoxaline derivatives.

Advanced Spectroscopic and Structural Characterization of 5,8 Dimethoxyquinoxaline and Its Complexes

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 5,8-dimethoxyquinoxaline, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the molecular structure and providing insights into the electron distribution within the aromatic system.

In the ¹H NMR spectrum of the related compound, 2,3-dicyano-5,8-dimethoxyquinoxaline, the methoxy (B1213986) protons (-OCH₃) at positions 5 and 8 appear as a sharp singlet, indicating their chemical equivalence. The aromatic protons on the quinoxaline (B1680401) ring system also exhibit characteristic chemical shifts and coupling patterns that are consistent with their positions.

Expected ¹H NMR Spectral Features for this compound:

A singlet for the six protons of the two equivalent methoxy groups.

An AA'BB' or a set of doublets for the four aromatic protons on the benzene (B151609) ring moiety.

A singlet for the two equivalent protons on the pyrazine (B50134) ring.

Expected ¹³C NMR Spectral Features for this compound:

A signal for the carbon atoms of the methoxy groups.

Distinct signals for the carbon atoms of the quinoxaline core, with carbons C5 and C8, as well as C6 and C7, being chemically equivalent. The carbons of the pyrazine ring would also show characteristic shifts.

The precise chemical shifts are influenced by the electronic effects of the methoxy groups and the nitrogen atoms in the pyrazine ring. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular weight and provides valuable information about the stability of the quinoxaline core and the fragmentation pathways involving the methoxy substituents.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of quinoxaline derivatives typically involves the cleavage of substituent groups and the fragmentation of the heterocyclic ring system.

For the related compound, 2,3-dicyano-5,8-dimethoxyquinoxaline, the mass spectrum shows a molecular ion peak (M⁺) at m/z 240, which corresponds to its molecular weight. A significant fragment is observed at m/z 225, resulting from the loss of a methyl group (-CH₃) from one of the methoxy substituents. This initial loss of a methyl radical is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Anticipated Fragmentation Pathways for this compound:

Loss of a methyl radical (-CH₃): The initial fragmentation is likely the loss of a methyl radical from one of the methoxy groups to form a stable radical cation.

Loss of formaldehyde (-CH₂O): Subsequent fragmentation could involve the loss of a neutral formaldehyde molecule.

Loss of carbon monoxide (-CO): A common fragmentation pathway for heterocyclic compounds is the loss of carbon monoxide.

Ring fragmentation: At higher energies, the quinoxaline ring system itself can fragment, leading to smaller charged species.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (in -OCH₃) | 3000-2850 | Stretching |

| C=N (in pyrazine ring) | 1620-1550 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (in methoxy group) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | Stretching |

| Aromatic C-H | 900-675 | Out-of-plane bending |

The presence of strong bands in the C-O stretching region is a key indicator of the methoxy groups. The aromatic C-H stretching and bending vibrations confirm the presence of the benzene ring, while the C=N and C=C stretching vibrations are characteristic of the quinoxaline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound, like other aromatic and heteroaromatic compounds, exhibits absorption bands arising from π → π* and n → π* electronic transitions. Quinoxaline derivatives are known to display characteristic absorption bands in the UV-Vis region. The introduction of electron-donating methoxy groups at the 5 and 8 positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

For a series of 5,8-π-extended quinoxaline derivatives, the absorption spectra show maxima in the range of 300-400 nm, which are attributed to π → π* transitions within the conjugated system. The specific absorption maxima for this compound would provide insights into its electronic structure and conjugation.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular geometry in the solid state.

While the crystal structure of the parent this compound is not available in the provided search results, the crystal structure of the perchlorate salt of diprotonated 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline has been determined. researchgate.net This structure provides valuable insights into the geometry of the this compound core when it is part of a larger, more complex molecule and is involved in coordination.

In the crystal structure of this derivative, the quinoxaline ring system is essentially planar. The methoxy groups lie in the plane of the quinoxaline ring, which maximizes π-conjugation. The bond lengths and angles within the quinoxaline core are consistent with those of other quinoxaline derivatives.

Analysis of Tautomeric Forms and Intramolecular Hydrogen Bonding Networks

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a phenomenon observed in many heterocyclic compounds. For this compound, the presence of methoxy groups does not introduce protons that can readily participate in tautomerization within the core quinoxaline structure itself. However, in derivatives of quinoxaline containing hydroxyl or amino groups, tautomeric equilibria between different forms, such as enamine and methylene (B1212753) imine forms, can exist. clockss.org

Intramolecular hydrogen bonding plays a crucial role in determining the conformation and stability of molecules. In this compound, there are no classical hydrogen bond donors (like -OH or -NH) directly attached to the quinoxaline core. Therefore, strong intramolecular hydrogen bonding is not expected. However, weak C-H···N or C-H···O interactions may be present and can influence the crystal packing. In derivatives of quinoxaline with appropriate substituents, such as amino groups, strong intramolecular hydrogen bonds between the amine proton and the imine nitrogen of the quinoxaline ring have been observed, leading to planar molecular geometries. clockss.org

Determination of Coordination Modes in Metal Complexes

The nitrogen atoms of the pyrazine ring in quinoxaline and its derivatives are excellent coordination sites for metal ions. This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The study of its metal complexes is crucial for understanding its potential applications in catalysis, materials science, and medicinal chemistry.

The crystal structure of the perchlorate salt of diprotonated 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline provides a model for how the this compound core can be incorporated into a larger ligand system for metal coordination. In this case, the pyridyl groups provide additional coordination sites. Complexes of Cu(I), Cu(II), Ni(II), Zn(II), and Co(II) with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline have been synthesized and characterized, revealing different coordination modes of the ligand. researchgate.net

The coordination of this compound to a metal ion would be expected to cause changes in the spectroscopic properties of the ligand, such as shifts in the NMR signals and changes in the UV-Vis absorption and emission spectra. These changes can be used to study the formation and stability of the metal complexes in solution.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. The TGA curve of this compound would reveal its decomposition temperature, providing information about its thermal stability. For some quinoxaline derivatives, decomposition has been observed to begin at temperatures around 120°C, with significant weight loss occurring at higher temperatures due to the breakdown of the quinoxaline moiety. clockss.org The thermal stability of this compound is an important parameter for its potential applications in materials that may be subjected to high temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition or other phase transitions. This information is valuable for understanding the physical properties of the compound in the solid state.

The thermal behavior of metal complexes of quinoxaline derivatives has also been studied. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have been shown to be highly stable and decompose to the corresponding metal oxides at elevated temperatures. nih.gov

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy, Scanning Electron Microscopy)

Surface analysis techniques are indispensable for characterizing the surface properties of materials, providing critical information on elemental composition, chemical states, and morphology. For this compound and its complexes, X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are powerful tools for a comprehensive surface characterization.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org When applied to this compound, XPS can provide detailed insights into the surface chemistry of the compound and its complexes.

Detailed Research Findings:

While specific XPS studies on this compound are not extensively available in the public domain, the analysis of related nitrogen-containing heterocyclic compounds allows for a detailed prediction of the expected spectroscopic features.

Elemental Composition: An XPS survey scan of this compound would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). The atomic concentrations of these elements on the surface can be determined from the peak areas, providing a quantitative measure of the surface stoichiometry.

High-Resolution Spectra: High-resolution spectra of the C 1s, N 1s, and O 1s regions would reveal the chemical states of these elements.

C 1s Spectrum: The C 1s spectrum would be complex, with distinct peaks for the aromatic carbons of the quinoxaline core, the methoxy carbons (-OCH₃), and any adventitious carbon contamination on the surface. The binding energies would be expected in the range of 284-286 eV.

N 1s Spectrum: The N 1s spectrum is particularly informative for quinoxaline derivatives. The two nitrogen atoms in the quinoxaline ring are in a pyridine-like configuration. Based on studies of other nitrogen heterocycles, the N 1s peak for these nitrogen atoms would be expected at a binding energy of approximately 398.7 eV, characteristic of pyridinic nitrogen. researchgate.net In the case of complex formation where the nitrogen atoms coordinate to a metal center, a shift in the N 1s binding energy to a higher value would be anticipated, indicating a change in the chemical environment of the nitrogen atoms.

O 1s Spectrum: The O 1s spectrum would show a peak corresponding to the oxygen atoms in the methoxy groups, typically around 532-533 eV.

The following interactive data table summarizes the expected XPS binding energies for the core elements in this compound.

| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.5 | C-O (methoxy), C-N | ||

| Nitrogen | N 1s | ~398.7 | Pyridinic-like nitrogen in the quinoxaline ring |

| Oxygen | O 1s | ~532.8 | Oxygen in methoxy (-OCH₃) groups |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the surface topography and morphology of a material.

Detailed Research Findings:

For this compound, which is a crystalline solid, SEM can be used to visualize the crystal habit, size, and surface features. When this compound is used as a ligand to form coordination polymers or complexes, SEM is invaluable for studying the morphology of the resulting materials.

For instance, in studies of supramolecular coordination polymers involving quinoxaline, SEM images have revealed the formation of distinct morphological structures. researchgate.netresearchgate.net For a hypothetical complex of this compound, SEM analysis could reveal morphologies such as:

Microcrystals: Well-defined crystalline structures with specific geometric shapes.

Nanostructures: The formation of nanomaterials, such as nanoparticles, nanorods, or nanosheets, depending on the synthesis conditions.

Amorphous aggregates: Irregularly shaped particles without long-range crystalline order.

The table below outlines the potential morphological features of this compound and its complexes that can be characterized by SEM.

| Material | Potential Morphological Features | Typical Size Range |

| This compound (crystalline) | Prismatic or needle-like crystals | Micrometers to millimeters |

| This compound Complex A (nanoparticles) | Spherical or quasi-spherical nanoparticles | 50-200 nanometers |

| This compound Complex B (thin film) | Uniform thin film with observable grain boundaries or surface roughness | Film thickness in nanometers |

By combining the elemental and chemical state information from XPS with the morphological and topographical data from SEM, a comprehensive understanding of the surface characteristics of this compound and its complexes can be achieved.

In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature

A thorough review of available scientific literature reveals a significant scarcity of dedicated computational and theoretical studies focused solely on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) are widely applied to explore the properties of various quinoxaline derivatives, specific and detailed analyses for this compound are not extensively documented.

Numerous studies utilize DFT and other computational tools to investigate the electronic structure, reactivity, and intermolecular interactions of the broader quinoxaline family, particularly in the context of developing materials for electronics or as potential pharmacological agents. nih.govresearchgate.netiiste.orgtandfonline.com These investigations frequently include geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and mapping of molecular electrostatic potentials to understand the chemical behavior of these molecules. nih.govtandfonline.comscispace.com

Similarly, while TD-DFT is the standard method for investigating the excited-state properties and electronic transitions of organic molecules, and molecular dynamics simulations are employed to understand their conformational behavior in solution, nih.gov dedicated studies applying these methods to this compound are conspicuously absent from the reviewed literature. The compound is sometimes mentioned as a ligand in larger metal-organic complexes or as a synthetic precursor, but its intrinsic computational and theoretical properties are not the primary focus of these publications. acs.orgisca.inacs.org

Computational and Theoretical Investigations of 5,8 Dimethoxyquinoxaline

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational strategy in medicinal chemistry for developing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules, thereby guiding drug design and optimization efforts.

While extensive QSAR studies have been conducted on the broader class of quinoxaline (B1680401) derivatives to elucidate the structural requirements for various biological activities, specific and detailed QSAR models focusing exclusively on 5,8-dimethoxyquinoxaline are not extensively detailed in the currently available scientific literature. However, the principles of QSAR can be applied to understand how the unique substitution pattern of this compound would likely influence its activity and how a predictive model could be constructed.

For a hypothetical QSAR model of this compound derivatives, a range of molecular descriptors would be calculated to quantify the structural features of the molecules. These descriptors are typically categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors for a Potential QSAR Model of this compound Derivatives:

| Descriptor Category | Examples of Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Electron Density | The two methoxy (B1213986) groups at the 5 and 8 positions are strong electron-donating groups, which significantly influence the electron distribution across the quinoxaline ring system. These descriptors would quantify the impact of these groups on molecular interactions. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity, Sterimol Parameters | The size and shape of the methoxy groups can affect how the molecule fits into a biological target's binding site. These parameters would be critical in defining the steric constraints for activity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient), Hydrophobic Surface Area | The methoxy groups contribute to the overall lipophilicity of the molecule, which is a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

A robust QSAR model for this compound derivatives would be developed by correlating these descriptors with experimentally determined biological activity (e.g., IC₅₀ values) for a series of related compounds. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a predictive equation. Such a model would provide valuable insights into the specific structural features of the this compound scaffold that are essential for its biological activity and would guide the synthesis of new derivatives with potentially enhanced potency.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target receptor at a molecular level. For this compound, molecular docking studies have been instrumental in elucidating its binding mode as an inhibitor of specific biological targets.

A notable example is the investigation of this compound derivatives as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key target in the treatment of diseases like non-alcoholic steatohepatitis. nih.govnih.gov In a study focused on developing novel ASK1 inhibitors, a derivative of this compound, compound 26e , was identified as a potent inhibitor. nih.gov

Molecular docking simulations were performed to understand the binding mechanism of compound 26e within the active site of the ASK1 protein (PDB code: 5UOX). The study revealed specific and crucial interactions between the ligand and the amino acid residues of the receptor. The quinoxaline ring of the inhibitor positioned itself deep within the binding pocket, establishing key hydrogen bonds that are critical for its inhibitory activity. nih.gov

The docking analysis showed that the nitrogen atom of the pyridine ring in the compound forms a hydrogen bond with the amino acid residue Cys705. Additionally, the oxygen atom of the methoxy group on the quinoxaline ring was found to form another hydrogen bond with the Gln756 residue. These interactions anchor the molecule securely within the active site, contributing to its high inhibitory potency. nih.gov

Table of Molecular Docking Interactions for this compound Derivative (26e) with ASK1:

| Ligand | Receptor | PDB Code | Key Interacting Residues | Type of Interaction |

| Compound 26e | Apoptosis Signal-Regulating Kinase 1 (ASK1) | 5UOX | Cys705 | Hydrogen Bond |

| Gln756 | Hydrogen Bond |

These computational findings provide a rational basis for the observed biological activity of this compound derivatives and offer a valuable framework for the future design of more potent and selective ASK1 inhibitors. The detailed understanding of these ligand-receptor interactions is crucial for the structure-based design of new therapeutic agents. nih.gov

Advanced Materials Science and Optoelectronic Applications of 5,8 Dimethoxyquinoxaline Derivatives

Electron Transport Materials and Organic Semiconductors

Quinoxaline (B1680401) derivatives are a well-established class of electron-deficient heterocyclic compounds, which makes them inherently suitable for applications as electron-transporting and n-type semiconductor materials. nih.gov The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The ability to chemically modify the quinoxaline structure allows for precise control over its electronic properties. nih.gov The introduction of two methoxy (B1213986) groups at the 5 and 8 positions is a key modification; these electron-donating groups raise the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, which can be strategically employed to optimize the band gap and energy level alignment with other materials in a device.

Applications in Organic Solar Cells

In the field of organic solar cells (OSCs), particularly those based on a bulk heterojunction (BHJ) architecture, the development of efficient electron acceptor materials is crucial. While fullerene derivatives have historically dominated this role, research has increasingly shifted towards non-fullerene acceptors (NFAs) to overcome the limitations of fullerenes, such as weak absorption in the visible spectrum and limited energy level tunability. Quinoxaline-based materials have been identified as promising NFA candidates. nih.gov

Derivatives of 5,8-dimethoxyquinoxaline, when incorporated into larger conjugated systems, are expected to contribute to the electronic properties of novel NFAs. The methoxy groups can enhance solubility and influence the molecular packing in the solid state, which are critical factors for achieving optimal morphology in BHJ blends. However, specific performance data for organic solar cells employing this compound-based non-fullerene acceptors is not extensively detailed in publicly available research.

To illustrate the potential of such compounds, the table below indicates the type of data that would be relevant for evaluating their performance in organic solar cells.

| Derivative | Donor Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Role in Dye-Sensitized Solar Cells as Auxiliary Acceptors and π-Bridges

In dye-sensitized solar cells (DSSCs), the molecular structure of the sensitizing dye is paramount for efficient light harvesting and charge transfer. Quinoxaline moieties have been effectively used as both auxiliary acceptors and π-bridges within D-π-A (donor-π-acceptor) dye architectures. nih.gov As an auxiliary acceptor, the quinoxaline unit can enhance electron injection into the semiconductor's conduction band. As a π-bridge, it facilitates charge separation and transport from the donor to the acceptor part of the dye molecule.

The inclusion of this compound in a DSSC dye could modulate the dye's absorption spectrum and its energy levels. The electron-donating methoxy groups would likely lead to a red-shift in the absorption spectrum, allowing for broader light harvesting. Despite this potential, detailed studies on the performance of DSSCs specifically utilizing this compound-based dyes are limited.

The following table outlines the key performance parameters for DSSCs that would be used to evaluate such dyes.

| Dye Derivative | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Development of n-Type Semiconductors for Organic Field-Effect Transistors

Organic field-effect transistors (OFETs) are a key component of organic electronics, and the development of high-performance, air-stable n-type semiconductors remains a significant challenge. nih.govrsc.org The electron-deficient nature of the quinoxaline core makes it a suitable building block for n-type materials. nih.gov By incorporating strongly electron-withdrawing groups, the LUMO level can be lowered sufficiently to enable stable electron transport.

A summary of important metrics for n-type OFETs is presented in the table below.

| Derivative | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vt) (V) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Polymer Acceptors in Photovoltaic Devices

The development of polymer acceptors for all-polymer solar cells (all-PSCs) is a rapidly advancing area of research, offering potential advantages in terms of morphological stability and mechanical robustness. Quinoxaline units have been successfully integrated into the backbones of conjugated polymers to create efficient polymer acceptors. rsc.org

A polymer incorporating the this compound unit would be expected to have a modified electronic structure compared to polymers with unsubstituted quinoxaline. The methoxy groups could influence the polymer's solubility, band gap, and intermolecular interactions. However, there is a lack of specific reports on the synthesis and photovoltaic performance of polymer acceptors derived from this compound.

The table below shows the typical data used to characterize the performance of such polymer acceptors in photovoltaic devices.

| Polymer Acceptor | Donor Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Luminescent Materials and Organic Light-Emitting Diodes

Quinoxaline derivatives are also recognized for their utility as luminescent materials in organic light-emitting diodes (OLEDs). google.com Their rigid, planar structure and tunable electronic properties make them suitable for use as emitters, hosts, or electron-transporting materials in OLED devices. The emission color and efficiency of quinoxaline-based materials can be tailored through chemical modification.

Thermally Activated Delayed Fluorescence Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs. TADF materials are typically designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). The quinoxaline core has been used as an acceptor unit in donor-acceptor type TADF emitters. rsc.orgrsc.org

The incorporation of this compound into a TADF molecule would influence the charge-transfer character of the excited state and, consequently, the ΔEST. The electron-donating methoxy groups could be paired with various donor moieties to fine-tune the emission color and TADF properties. While the general principles of designing quinoxaline-based TADF emitters are established, specific examples of this compound derivatives with comprehensive data on their TADF characteristics and OLED device performance are not prominent in the literature. researchgate.net

Key performance indicators for OLEDs based on TADF emitters are outlined in the following table.

| TADF Emitter | Maximum External Quantum Efficiency (EQEmax) (%) | Maximum Power Efficiency (PEmax) (lm/W) | Maximum Luminance (Lmax) (cd/m²) | Emission Peak (nm) | CIE Coordinates (x, y) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Chromophores for Advanced Electronic Devices

Quinoxaline (Qx) derivatives are recognized for their distinctive optical and electronic properties, making them promising chromophores for various electronic devices. d-nb.infonih.gov Their strong electron-accepting nature facilitates efficient electron injection and charge collection, which is crucial for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic solar cells (OSCs). d-nb.infonih.gov The versatility of the quinoxaline structure allows for precise modifications to tailor their properties for specific applications. nih.gov

In the context of DSSCs, quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges within dye molecules. Their incorporation can enhance light absorption across a broader spectrum and promote efficient electron transfer. nih.gov For instance, the strategic inclusion of a diphenylquinoxaline unit in D-A-π-A featured organic dyes has shown potential in reducing dye aggregation and broadening the spectral response. d-nb.info

Furthermore, quinoxaline derivatives are significant as thermally activated delayed fluorescence (TADF) emitters and chromophores in the development of OLEDs and sensors. d-nb.infonih.gov The performance of these materials can be fine-tuned by manipulating the electron acceptor strength and the electronic nature of functional groups. While specific studies focusing solely on this compound are not extensively detailed in the provided context, the principles governing other derivatives are applicable. The methoxy groups at the 5 and 8 positions would act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics and thus the photophysical properties of the molecule. This could potentially lead to red-shifted absorption and emission maxima, a desirable trait for certain optoelectronic applications. researchgate.net

Fluorescence Characteristics as Fluoroionophores

The quinoxaline ring system is a robust fluorophore, and its derivatives have been extensively explored as chemosensors due to their ability to signal binding events through changes in their fluorescence properties. nih.gov Quinoxaline can exhibit altered absorption and emission wavelengths upon interaction with external stimuli, such as changes in pH or the presence of ions. nih.govmdpi.com This sensitivity makes them excellent candidates for the design of fluoroionophores—molecules that can selectively bind to specific ions, resulting in a detectable change in fluorescence.

The mechanism of sensing often involves fluorescence quenching or enhancement upon ion binding. For example, the fluorescence of certain quinoline (B57606) derivatives (a related heterocyclic system) is effectively quenched by halide ions. researchgate.netumz.ac.ircolostate.edu This quenching can be a collisional (dynamic) process, where the ion deactivates the excited state of the fluorophore upon encounter. umz.ac.ir In the design of quinoxaline-based sensors, the nitrogen atoms in the pyrazine ring can act as binding sites or their basicity can be modulated by protonation, leading to observable spectral shifts. nih.gov

While direct studies on this compound as a fluoroionophore are not specified in the provided results, its potential can be inferred. The electron-donating methoxy groups would increase the electron density on the quinoxaline core, potentially enhancing its fluorescence quantum yield and influencing its interaction with ions. A new array of quinoxaline-based organoboron fluorophores has been developed, demonstrating wavelength-tunable fluorescence and large Stokes shifts, with some derivatives showing promise for hypochlorite (B82951) detection. rsc.org This highlights the adaptability of the quinoxaline scaffold for sensing applications. The design of a this compound-based fluoroionophore would likely involve incorporating a specific ion-binding moiety (a receptor) that, upon complexation with a target ion, perturbs the electronic structure of the quinoxaline fluorophore, leading to a change in its emission.

Nonlinear Optical Properties and Applications

Third-order nonlinear optical (NLO) materials are crucial for the development of photonic technologies such as optical switching and data processing due to their intensity-dependent refractive index and absorption. researchplateau.commdpi.com Organic molecules with extended π-conjugation, like quinoxaline derivatives, are promising candidates for NLO applications. acrhem.org The delocalized π-electrons in these systems are easily polarized by a strong electric field from a laser, giving rise to significant nonlinear responses. nih.gov

The third-order NLO properties are characterized by the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾), respectively. uobasrah.edu.iqwikipedia.orgucf.edu The Z-scan technique is a widely used method to measure these parameters. researchplateau.comuobasrah.edu.iqwikipedia.org Studies on various quinoxaline derivatives have demonstrated their potential as NLO materials. For instance, pyrrolo[1,2-a]quinoxalines have shown large off-resonant second hyperpolarizability. researchgate.net The introduction of different substituents on the quinoxaline core allows for the tuning of these NLO properties. acrhem.org

While specific NLO data for this compound is not available in the search results, the properties of related compounds suggest its potential. The electron-donating methoxy groups would influence the intramolecular charge transfer, which is a key factor in enhancing NLO response. The table below presents NLO data for some quinoxaline and related organic derivatives, illustrating the typical range of these properties.

| Compound Type | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |

|---|---|---|---|---|

| PDPAlq3 solution | -1.7642 × 10⁻¹² | 1.12 × 10⁻⁶ | Not specified | uobasrah.edu.iq |

| 4-methylsulfanyl chalcone (B49325) derivatives | Not specified | Not specified | Order of 10⁻¹³ | acrhem.org |

| Pyrrolo[1,2-a]quinoxalines | Not specified | Not specified | Order of 10⁻¹⁴ | researchgate.net |

Supramolecular Chemistry and Host-Guest Complexation (e.g., Cavitands)

Cavitands are container-shaped molecules that can encapsulate smaller guest molecules, a fundamental concept in host-guest chemistry. wikipedia.org Quinoxaline-based cavitands are particularly interesting due to the π-basic and hydrophobic nature of their cavities, making them ideal hosts for aromatic compounds. nih.gov These structures are typically formed on a resorcinarene (B1253557) scaffold by bridging adjacent phenolic units with 2,3-disubstituted-quinoxalines. wikipedia.org

A notable example involves the synthesis of a deep tetraquinoxaline-based cavitand, although it should be noted that this specific synthesis utilized a 6,7-dimethoxyquinoxaline (B1596642) derivative rather than a this compound derivative. nih.gov The synthesis involves a multi-step process starting from the nitration of veratrole to eventually yield 2,3-dichloro-6,7-dimethoxyquinoxaline. This bridging unit is then reacted with a hexyl-footed resorcinarene under microwave irradiation to form the octamethoxyquinoxaline cavitand. nih.gov Subsequent deprotection of the methoxy groups and reaction with ethylene (B1197577) glycol ditosylate yields the final deep cavitand, named DeepQxCav. nih.gov

This cavitand has been shown to form a 1:1 supramolecular complex with benzene (B151609), which is held inside the cavity by C—H⋯π interactions and dispersion forces. nih.gov The structure and complexation have been confirmed by X-ray diffraction analysis. nih.gov The ability to modify the size and shape of the cavity by choosing different bridging groups allows for the tuning of the complexation properties, enabling interaction with a variety of neutral and charged molecules. nih.gov Furthermore, the nitrogen atoms of the quinoxaline walls can coordinate with metals like Pd(II), which can stabilize the receptive "vase" conformation of the cavitand and enhance guest binding. pnas.org

Corrosion Inhibition Applications

Quinoxaline and its derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). acs.orgimist.maresearchgate.netnajah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. acs.orgnih.gov This adsorption process involves the interaction of lone pair electrons from heteroatoms (nitrogen in the quinoxaline ring) and π-electrons of the aromatic system with the vacant d-orbitals of the metal. acs.orgnih.gov

The effectiveness of quinoxaline derivatives as corrosion inhibitors is influenced by their molecular structure and the nature of their substituents. Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. acs.orgimist.mabohrium.com These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgbohrium.com The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. imist.mabohrium.comphyschemres.orgimist.ma

The presence of electron-donating groups, such as the methoxy groups in this compound, is expected to enhance the inhibition efficiency by increasing the electron density on the molecule, thereby facilitating stronger adsorption onto the metal surface. The table below summarizes the inhibition efficiencies of various quinoxaline derivatives on mild steel in 1 M HCl.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate (B1210297) (PQXA) | 10⁻³ | 94.7 | researchgate.netbohrium.com |

| Phenyl-1-propylquinoxaline-2(1H)-one (PRQX) | 10⁻³ | 97.7 | researchgate.netphyschemres.orgresearchgate.net |

| 3-(4-methylstyryl) derivative (MeSQX) | 10⁻³ | 92 | researchgate.net |

| 3-(4-bromostyryl) derivative (BrSQX) | 10⁻³ | 89 | researchgate.net |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | imist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | imist.ma |

Biological and Biomedical Research Applications: Mechanistic and Structure Activity Relationship Studies

In Vitro Antimicrobial Research

Investigations into the antimicrobial properties of quinoxaline (B1680401) scaffolds are extensive. These studies often explore how different substituents on the quinoxaline ring influence activity against various pathogens.

While specific studies focusing solely on the parent 5,8-dimethoxyquinoxaline are not extensively detailed in publicly available literature, the broader class of quinoxaline derivatives has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govrsc.orgresearchgate.net For instance, various synthesized quinoxaline carboxamides have been screened against bacterial strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive). researchgate.net In one study, certain quinoxaline derivatives showed excellent antibacterial activity, particularly those incorporating fluoro-substituted phenyl groups or specific cyclic and aliphatic chains. researchgate.net Another study highlighted a quinoxaline derivative, compound 5k, which exhibited a potent inhibitory effect against Acidovorax citrulli (Ac) with an EC₅₀ value of 35.18 μg/mL, a significantly better performance than the commercial controls Thiodiazole Copper (198.51 μg/mL) and Benthiazole (295.15 μg/mL). nih.gov Similarly, compound 5p was effective against Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ of 72.21 μg/mL. nih.gov These findings underscore the potential of the quinoxaline scaffold as a source of new antibacterial agents. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement (EC₅₀) | Reference |

|---|---|---|---|

| Quinoxaline Derivative 5k | Acidovorax citrulli (Ac) | 35.18 μg/mL | nih.gov |

| Quinoxaline Derivative 5p | Xanthomonas oryzae pv. oryzae (Xoo) | 72.21 μg/mL | nih.gov |

| Quinoxaline Derivative 5p | Xanthomonas campestris pv. mangiferaeindicae (Xcm) | 86.88 μg/mL | nih.gov |

The quinoxaline nucleus is a common feature in compounds investigated for antifungal activity. rsc.orgnih.gov Research has demonstrated that certain structural modifications to the quinoxaline ring can lead to potent inhibition of fungal growth. nih.gov For example, a study on a series of novel quinoxaline derivatives found that compounds 5j and 5t were particularly effective against the plant pathogenic fungus Rhizoctonia solani (RS), with EC₅₀ values of 8.54 μg/mL and 12.01 μg/mL, respectively. nih.gov This activity was superior to that of the commercial fungicide azoxystrobin (EC₅₀ of 26.17 μg/mL). nih.gov Further in vivo testing showed that compound 5j could effectively control rice sheath blight caused by this fungus. nih.govrsc.org Another study synthesized a series of quinoxaline-triazole compounds and tested them against various Candida species. One derivative, compound 5d, showed noteworthy activity against Candida krusei, with a Minimum Inhibitory Concentration (MIC₉₀) of 2 μg/mL, which was eight times more potent than the reference drug fluconazole (MIC₉₀ = 16 μg/mL). nih.govsemanticscholar.org

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement (EC₅₀/MIC₉₀) | Reference |

|---|---|---|---|

| Quinoxaline Derivative 5j | Rhizoctonia solani (RS) | 8.54 μg/mL (EC₅₀) | nih.gov |

| Quinoxaline Derivative 5t | Rhizoctonia solani (RS) | 12.01 μg/mL (EC₅₀) | nih.gov |

| Quinoxaline-Triazole 5d | Candida krusei | 2 μg/mL (MIC₉₀) | nih.gov |

| Quinoxaline-Triazole 5d | Candida glabrata | 2 μg/mL (MIC₉₀) | nih.gov |

Antiparasitic Investigations

The quinoxaline scaffold has been a fruitful area of research for the discovery of new agents against a variety of parasitic organisms, including protozoa that cause diseases like amoebiasis, malaria, and leishmaniasis.

Quinoxaline derivatives have been explored for their activity against Entamoeba histolytica, the protozoan parasite responsible for human amoebiasis. ed.ac.ukfrontiersin.org Although specific data for this compound is limited, studies on related quinoxaline 1,4-di-N-oxide (QdNO) derivatives have shown promising results. ed.ac.uk These compounds are known to induce morphological changes in E. histolytica trophozoites, increase reactive oxygen species, and inhibit the parasite's thioredoxin reductase. ed.ac.ukfrontiersin.org In silico studies have also suggested that esters of quinoxaline-7-carboxylate 1,4-di-N-oxide may act by inhibiting key enzymes in the parasite's energy metabolism, such as pyrophosphate-dependent phosphofructokinase (PPi-PFK) and triosephosphate isomerase (TIM), leading to parasite death. eco-vector.com The standard drug for amoebiasis, metronidazole, is a 5-nitroimidazole, and research into quinoxalines represents an effort to find alternative therapeutic scaffolds. nih.govnih.gov

The investigation of quinoxaline and its precursor, quinoline (B57606), as antimalarial agents has a long history. This research field originated with the use of quinine, a natural quinoline alkaloid from the bark of the Cinchona tree, and progressed to synthetic quinolines like chloroquine and primaquine. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated a continuous search for new antimalarial compounds. nih.govnih.gov

In this context, substituted 5,8-dimethoxyquinoxalines were specifically synthesized and evaluated as potential antimalarials in the 1970s. This line of research was part of a broader effort to create novel heterocyclic systems that could interfere with the parasite's lifecycle. While these early studies identified the potential of this specific chemical scaffold, a major limitation is the age of the research. Modern techniques for high-throughput screening, mechanistic studies, and resistance profiling were not available, and much of the work has not been recently expanded upon in published literature. More recent studies have continued to explore other quinoxaline derivatives, with some compounds showing potent, low-nanomolar activity against multidrug-resistant P. falciparum strains. nih.gov These modern compounds are often investigated for their ability to inhibit specific parasite targets, such as phosphatidylinositol 4-kinase (PfPI4K) or phospholipid-transporting ATPases. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, less toxic, and more effective treatments is a global health priority. mdpi.comnih.gov The quinoxaline scaffold has been identified as a promising starting point for the development of novel antileishmanial drugs. mdpi.comnih.gov Studies have shown that various 2,3-diarylsubstituted quinoxaline derivatives possess significant activity against Leishmania amazonensis promastigotes and intracellular amastigotes. nih.gov For example, compounds LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) demonstrated significant selectivity and low cytotoxicity. nih.gov Mechanistic studies suggest these compounds induce intense mitochondrial alterations in the parasite, leading to cellular collapse. nih.gov Other research on quinoxaline di-N-oxides (QdNOs) containing amino acid side chains also identified compounds with potent activity against both L. amazonensis and L. donovani amastigotes, with some derivatives being considerably more potent and less toxic than the reference drug miltefosine. mdpi.com

Table 3: In Vitro Antileishmanial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Leishmania Species | Form | Activity Measurement (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative 4d | L. amazonensis | Amastigote | 9.8 μM | mdpi.com |

| Quinoxaline Derivative 4k | L. amazonensis | Amastigote | 7.2 μM | mdpi.com |

| LSPN329 | L. amazonensis | Promastigote | >100 μM (Low Potency) | nih.gov |

| LSPN331 | L. amazonensis | Promastigote | 45.4 μM | nih.gov |

Antiviral Research: Mechanisms and Targets

The quinoxaline scaffold is a significant area of interest in antiviral research due to its versatile structure, which allows for functionalization to target various viral components. nih.govresearcher.life These nitrogen-containing heterocyclic compounds are being explored as potent antiviral agents, particularly against respiratory pathogens. nih.govresearcher.life The mechanisms of action often involve interference with viral replication or protein function. nih.gov Research has highlighted the potential of quinoxaline derivatives against a range of RNA viruses, including those from the Picornaviridae, Orthomyxoviridae, and Retroviridae families. researchgate.net

A primary strategy in antiviral drug development is the inhibition of essential viral enzymes. Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV, making it a prominent target for antiretroviral therapy. nih.gov Blocking this enzyme prevents the synthesis of viral DNA from its RNA genome, an essential step in the viral life cycle. nih.gov

Several quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov For instance, the compound S-2720 is a notable drug candidate that demonstrates significant inhibitory activity against this enzyme. nih.govresearchgate.net Computational and synthetic studies have aimed to identify the key chemical features required for reverse transcriptase inhibition. These features often include a five- or six-membered aromatic ring and a hydrophilic center, which can be a nitrogen, oxygen, or sulfur atom. nih.gov Some studies have also pointed to 2,3-bifunctionalized quinoxalines as potential anti-HIV agents. nih.gov

The emergence of viral respiratory diseases, such as those caused by influenza viruses and coronaviruses like SARS-CoV-2, has accelerated the search for new antiviral therapies. nih.govmdpi.com Quinoxaline derivatives have emerged as promising candidates in this area. nih.govresearcher.life Their planar polyaromatic structure makes them suitable for targeting viral proteins. mdpi.com

Against influenza viruses, quinoxaline derivatives are being investigated for their potential to target the highly conserved NS1 protein, which plays a role in viral replication and evasion of the host immune response. mdpi.com The structure of the NS1A protein features a deep cavity that a small molecule could potentially bind to and inhibit. mdpi.com

In the context of SARS-CoV-2, research has explored various quinoxaline-based compounds as potential inhibitors. nih.gov In silico and molecular dynamics simulation studies have evaluated the binding of these derivatives to the main protease (3CLpro), an enzyme critical for viral replication. nih.gov For example, a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov Other research has focused on different viral targets, such as the nucleocapsid protein. nih.gov

Enzyme Inhibition Studies

The structural versatility of the this compound scaffold and its derivatives makes them effective inhibitors of various enzymes, a property that is extensively explored in medicinal chemistry.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ekb.egnih.gov Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, often acting as ATP-competitive inhibitors. ekb.eg They have been shown to inhibit a wide range of kinases, including:

Vascular endothelial growth factor receptor (VEGFR) ekb.egnih.gov

Platelet-derived growth factor receptor (PDGFR) ekb.eg

Proto-oncogene tyrosine-protein kinase (Src) ekb.eg

Epidermal growth factor receptor (EGFR) ekb.egmdpi.com

Janus kinase receptor (JAK-2) ekb.eg

Proviral integration site for Moloney murine leukemia virus (Pim) kinases nih.gov

Research into novel quinoxalin-2-one derivatives demonstrated direct inhibition of VEGFR-2, a key target in halting angiogenesis (the formation of new blood vessels) in tumors. nih.gov One compound, in particular, showed 1.2 times the VEGFR-2 inhibitory activity of the established drug sorafenib. nih.gov Similarly, studies on quinoxalinone-containing compounds identified potent inhibitors of mutant EGFR (L858R/T790M/C797S), a target in non-small-cell lung cancer, with inhibitory concentrations (IC₅₀) in the low nanomolar range. mdpi.com

In another study, new quinoxaline derivatives were developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and are linked to cancer progression and drug resistance. nih.gov Two lead compounds were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2. nih.gov

| Compound Class | Target Kinase | Key Findings |

| Quinoxalin-2-one derivatives | VEGFR-2 | One compound exhibited 1.2 times the inhibitory activity of sorafenib. nih.gov |

| Quinoxalinone derivatives | EGFR (L858R/T790M/C797S) | Identified inhibitors with IC₅₀ values as low as 3.04 ± 1.24 nM. mdpi.com |

| Quinoxaline-2-carboxylic acid analogues | Pim-1, Pim-2 | Developed dual inhibitors with submicromolar potency against both kinase isoforms. nih.gov |

Beyond kinases, quinoxaline derivatives have been evaluated as inhibitors of a diverse set of enzymes.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A study of 2-aryl quinoxaline derivatives found potent inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing IC₅₀ values in the nanomolar range, superior to standard inhibitors. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. The same series of 2-aryl quinoxalines also demonstrated significant inhibition of AChE, with the most potent compound having an IC₅₀ value of 17.04 nM. nih.gov

Topoisomerase I/II: These enzymes are essential for DNA replication and are well-established targets for anticancer drugs. A series of novel quinoxaline derivatives were designed and synthesized as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The most active compounds showed potent topoisomerase II inhibition with IC₅₀ values ranging from 6.4 to 15.3 µM, comparable to the anticancer drug doxorubicin. nih.gov

| Enzyme Target | Compound Class | Potency (IC₅₀) |

| α-Amylase | 2-Aryl Quinoxalines | 294.35 nM (most potent) nih.gov |

| α-Glucosidase | 2-Aryl Quinoxalines | 198.21 nM (most potent) nih.gov |

| Acetylcholinesterase | 2-Aryl Quinoxalines | 17.04 nM (most potent) nih.gov |

| Topoisomerase II | Quinoxaline derivatives | 6.4 - 15.3 µM nih.gov |

Receptor Antagonism Research

Quinoxaline derivatives have been investigated for their ability to act as antagonists at various neurotransmitter and hormone receptors, suggesting potential applications in neurology and endocrinology.

The 5-HT₃ receptor, a ligand-gated ion channel, is a target for anti-emetic drugs used to manage nausea and vomiting, particularly that induced by cancer chemotherapy. ipp.pt A series of 3-substituted-2-carboxamide quinoxaline derivatives were designed as 5-HT₃ receptor antagonists. ipp.pt Several of these synthesized compounds exhibited antagonism greater than the standard drug, ondansetron. ipp.pt

Additionally, the quinoxaline ring, as a bioisostere of naphthalene and quinoline, has been incorporated into ligands targeting melatonin receptors (MT₁ and MT₂). nih.govresearchgate.net Melatonin receptors are involved in regulating circadian rhythms, and ligands for these receptors are explored for treating insomnia and depression. nih.gov The introduction of the quinoxaline nucleus is a strategic approach to developing new potential melatoninergic ligands. researchgate.net

Adenosine Receptor A2AAR Antagonism

Specific studies detailing the direct antagonistic activity of this compound at the Adenosine A2A receptor (A2AAR) are not extensively documented in publicly available literature. However, the broader quinoxaline scaffold is of significant interest in the design of A2AAR antagonists, which are being investigated for applications in immuno-oncology. The general mechanism of these antagonists involves blocking the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor activity of immune cells. Further research is required to determine if the specific methoxy (B1213986) substitutions at the 5 and 8 positions confer any significant A2AAR antagonistic activity.

AMPA Receptor Antagonism

The quinoxaline structure is a foundational element for a major class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Compounds such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) are potent AMPA receptor blockers. These molecules function by competing with the neurotransmitter glutamate at its binding site, thereby inhibiting ion channel opening and reducing excitatory neurotransmission. While these examples underscore the potential of the quinoxaline core, specific experimental data confirming this compound as an AMPA receptor antagonist is not presently available.

NMDA Receptor Antagonism

Certain quinoxaline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, often acting at the strychnine-insensitive glycine co-agonist site. This antagonistic action prevents the receptor activation that requires the binding of both glutamate and glycine. Although the quinoxaline skeleton is capable of this interaction, direct evidence and detailed mechanistic studies of this compound as an NMDA receptor antagonist have not been prominently reported in scientific literature.

Deoxyribonucleic Acid Interaction and Binding Studies

The planar, aromatic nature of the quinoxaline ring system suggests a potential for interaction with nucleic acids.

DNA Intercalation Mechanisms

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in DNA structure and function, including unwinding of the helix and inhibition of replication and transcription. The flat bicyclic structure of quinoxaline is a feature shared by many known DNA intercalators. While this suggests that this compound could theoretically act as a DNA intercalator, specific studies confirming and detailing this mechanism of interaction are lacking. Research on other quinoxaline derivatives has confirmed their ability to intercalate into DNA, often serving as a foundational component for developing anticancer agents.

Nuclease Cleavage Protection Assays (DNase Footprinting)

DNase footprinting is an experimental technique used to identify the specific binding site of a molecule on a DNA strand. When a compound binds to a specific sequence of DNA, it protects that region from cleavage by a nuclease, such as DNase I. This protection leaves a "footprint" on a sequencing gel, revealing the location, size, and affinity of the binding site. While this technique has been used to study the sequence-specific binding of various quinoxaline-based antibiotics, there is no specific DNase footprinting data available for this compound in the reviewed literature to confirm its binding site or specificity on DNA.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies have primarily been conducted on its derivatives, where the core structure is modified to enhance a specific biological effect.

One notable example involves the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, where a this compound-2-carboxamide scaffold was utilized. nih.gov In this research, modifications were made to different parts of the molecule to determine their effect on inhibitory activity. The study revealed that the presence and position of the methoxy groups on the quinoxaline ring, as well as the nature of the substituents on the attached carboxamide moiety, significantly influenced the compound's potency against ASK1. nih.gov

For instance, the synthesis of a series of N-(triazolyl/pyridinyl)-5,8-dimethoxyquinoxaline-2-carboxamides allowed for a systematic evaluation of how different heterocyclic groups impact inhibitory concentration.

Below is a data table summarizing the inhibitory activity of selected this compound derivatives against the ASK1 enzyme.

Table 1: Inhibitory Activity of this compound Derivatives against ASK1

| Compound ID | R Group Modification | IC₅₀ (nM) |

|---|---|---|

| 26a | 5,8-dimethoxy-N-(6-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)quinoxaline-2-carboxamide | >10000 |

| 26c | N-(6-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-5,8-dimethoxyquinoxaline-2-carboxamide | 107.52 |

| 26d | N-(6-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-5,8-dimethoxyquinoxaline-2-carboxamide | 148.55 |

| 26f | N-(6-(isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-5,8-dimethoxyquinoxaline-2-carboxamide | 237.21 |

This table is generated based on data reported in the study on ASK1 inhibitors and illustrates the effect of substitutions on the biological activity of the this compound scaffold. nih.gov

These findings highlight that the this compound core serves as a viable and tunable scaffold for developing targeted enzyme inhibitors. The electron-donating methoxy groups can influence the electronic properties and binding interactions of the entire molecule, making their placement a key consideration in drug design.

Impact of Substituent Electronic and Steric Effects

The electronic properties of substituents appended to the this compound ring system play a pivotal role in modulating their biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the molecule, thereby affecting its binding affinity to target proteins and subsequent biological response.

In the context of developing apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a series of this compound derivatives have been synthesized and evaluated. Structure-activity relationship studies revealed that the nature of the substituent on the quinoxaline core is crucial for inhibitory potency. For instance, the presence of the electron-donating methoxy groups at the 5 and 8 positions is considered a key feature for maintaining a favorable conformation for binding to the kinase.

While specific quantitative data on the steric effects of substituents on the this compound core is not extensively documented in publicly available research, general principles of medicinal chemistry suggest that the size and spatial arrangement of substituents are critical. Bulky groups can introduce steric hindrance, which may either enhance or diminish biological activity. A larger substituent might improve binding by occupying a specific hydrophobic pocket within the target protein, or conversely, it could clash with the protein surface, preventing optimal interaction.